molecular formula C11H17N3O B14691920 1-Anilino-3-butylurea CAS No. 35524-21-1

1-Anilino-3-butylurea

Cat. No.: B14691920
CAS No.: 35524-21-1
M. Wt: 207.27 g/mol
InChI Key: RTFZBFUSRAWOIB-UHFFFAOYSA-N
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Description

1-Anilino-3-butylurea is an organic compound characterized by the presence of an aniline group attached to a butylurea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-Anilino-3-butylurea typically involves the reaction of aniline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of Aniline with Butyl Isocyanate: Aniline is reacted with butyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Anilino-3-butylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aniline moiety, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea moiety, resulting in the formation of amine derivatives.

    Substitution: The aniline group in this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitro compounds. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Anilino-3-butylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure allows for modifications that could lead to the development of new drugs.

    Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Anilino-3-butylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by modifying protein functions.

Comparison with Similar Compounds

1-Anilino-3-butylurea can be compared with other similar compounds, such as anilino-1,4-naphthoquinones and other aniline derivatives. These compounds share some structural similarities but differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its specific combination of aniline and butylurea moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

35524-21-1

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-anilino-3-butylurea

InChI

InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15)

InChI Key

RTFZBFUSRAWOIB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NNC1=CC=CC=C1

Origin of Product

United States

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